A Comprehensive Technical Guide to the Structural Elucidation of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid
A Comprehensive Technical Guide to the Structural Elucidation of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid
Abstract
The rigorous identification and structural characterization of novel chemical entities are fundamental to modern drug discovery and development. This guide provides an in-depth, systematic methodology for the structural elucidation of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, a complex heterocyclic compound. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we present a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework and the causal reasoning behind each experimental choice, ensuring the unambiguous determination of constitution, connectivity, and stereochemistry.
Introduction: The Imperative of Unambiguous Structural Assignment
In the landscape of pharmaceutical development, the precise molecular structure of a candidate compound is its foundational data point. All subsequent investigations into its pharmacological activity, metabolic fate, and safety profile are predicated on the absolute certainty of its atomic arrangement. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its derivatives often exhibit significant biological activity.[1][2] The subject of this guide, 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid, presents a multifaceted analytical challenge due to its multiple stereocenters, conformational flexibility of the piperidine rings, and the presence of both acidic and basic functional groups.
This guide will walk through a systematic, multi-technique approach to deduce the structure of this molecule, assuming it is a newly synthesized entity. We will demonstrate how a logical progression of experiments, each building upon the insights of the last, leads to a comprehensive and validated structural assignment.
Initial Characterization and Hypothesis Generation
The first step in the analysis of an unknown compound is to gather fundamental data that allows for the generation of a preliminary structural hypothesis.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides the most accurate determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) to a high degree of precision. This is the cornerstone of structural elucidation.
Experimental Protocol:
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Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is utilized.
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
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Analysis: The sample is infused into the ESI source in positive ion mode. The high-resolution mass spectrum is acquired over a relevant m/z range.
Data Interpretation: The HRMS analysis yields a protonated molecule [M+H]⁺. This data is used to calculate the molecular formula.
| Parameter | Observed Value |
| [M+H]⁺ (m/z) | 241.2016 |
| Calculated Mass | 240.1938 |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
The molecular formula, C₁₃H₂₄N₂O₂, is consistent with the proposed structure of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid. The presence of two nitrogen atoms supports the bipiperidine core.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The vibrational frequencies of chemical bonds provide a characteristic "fingerprint."
Experimental Protocol:
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Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Interpretation: The presence of both a carboxylic acid and tertiary amine groups suggests that the compound may exist as a zwitterion in the solid state.[3] The FT-IR spectrum would be expected to show characteristic absorptions for both the carboxylate and the ammonium-like functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch of carboxylic acid (and N⁺-H if protonated) |
| ~2950-2850 | Strong | C-H stretching (aliphatic) |
| ~1710 | Strong | C=O stretch of the carboxylic acid |
| ~1630 | Medium | Asymmetric COO⁻ stretch (zwitterionic form) |
| ~1380 | Medium | Symmetric COO⁻ stretch (zwitterionic form) |
| ~1320-1210 | Medium | C-O stretch of the carboxylic acid[4] |
| ~1100 | Medium | C-N stretch |
The broad absorption in the O-H stretching region is characteristic of hydrogen-bonded carboxylic acids.[2][4] The presence of both a C=O stretch and carboxylate (COO⁻) stretches suggests an equilibrium between the neutral and zwitterionic forms in the solid state, or the predominance of the zwitterionic form.
Elucidating the Carbon Skeleton and Connectivity: A Multinuclear NMR Approach
NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule. A combination of 1D and 2D NMR experiments is essential for a complete structural assignment.[4][5]
1D NMR: ¹H and ¹³C Spectra
Rationale: ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.
Experimental Protocol:
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Instrumentation: A 500 MHz (or higher) NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O or MeOD, to a concentration of ~5-10 mg/mL.
-
Analysis: Standard ¹H and ¹³C{¹H} spectra are acquired.
Hypothetical ¹H and ¹³C NMR Data:
| ¹H δ (ppm) | Multiplicity | Integration | Assignment (Proposed) | ¹³C δ (ppm) | Assignment (Proposed) |
| 3.6-2.5 | m | 11H | Piperidine ring protons | 180.2 | C4 (COOH) |
| 2.85 | s | 3H | N'-CH₃ | 60.1 | C2', C6' |
| 2.3 | m | 1H | H3 | 55.4 | C2, C6 |
| 1.8-1.2 | m | 6H | Piperidine ring protons | 45.3 | N'-CH₃ |
| 0.95 | d | 3H | C3-CH₃ | 42.1 | C4' |
| 38.5 | C3 | ||||
| 35.2 | C4 | ||||
| 28.7 | C3', C5' | ||||
| 25.1 | C5 | ||||
| 15.8 | C3-CH₃ |
Initial Interpretation:
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The ¹H NMR spectrum shows a complex multiplet region for the piperidine protons, as expected. Two distinct singlets/doublets corresponding to the two methyl groups are anticipated.
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The ¹³C NMR spectrum is expected to show 10 distinct signals, accounting for the 13 carbons due to symmetry in the N'-methylpiperidine ring (C2'/C6' and C3'/C5' being equivalent). The downfield signal at ~180 ppm is characteristic of a carboxylic acid carbon.
2D NMR: COSY, HSQC, and HMBC
Rationale: 2D NMR experiments are crucial for unambiguously establishing the connectivity of the molecule.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is key for connecting different spin systems.
Experimental Protocol:
-
Standard pulse programs for COSY, HSQC, and HMBC are run on the same sample used for 1D NMR.
Data Interpretation and Structure Assembly: The following workflow illustrates how the data from these experiments would be integrated:
Caption: Workflow for integrating 2D NMR data.
Key HMBC Correlations for Structure Confirmation:
The HMBC spectrum is the final piece of the puzzle, connecting the isolated spin systems.
Caption: Critical HMBC correlations for structural assignment.
A crucial HMBC correlation would be from the proton at C3 (H3) to the carbon at C4' of the second piperidine ring, confirming the 1,4'-linkage. Additionally, correlations from the methyl protons to their attached carbons and adjacent carbons would confirm their positions at C3 and N-1'.
Stereochemical Determination
With the connectivity established, the final step is to determine the relative stereochemistry of the substituents on the first piperidine ring (the C3-methyl and the C4-bipiperidine linkage).
Rationale: The coupling constants (J-values) between protons in the ¹H NMR spectrum and Nuclear Overhauser Effect (NOE) correlations can reveal the spatial relationships between atoms.
Experimental Protocol (NOESY/ROESY):
-
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is performed on the same sample.
Data Interpretation:
-
Coupling Constants: The magnitude of the coupling constant between H3 and H4 can indicate their relative orientation (axial-axial, axial-equatorial, or equatorial-equatorial). A large coupling constant (e.g., > 8 Hz) would suggest a trans-diaxial relationship.
-
NOE Correlations: An NOE correlation between the C3-methyl protons and H4 would suggest they are on the same face of the ring (cis). The absence of this correlation, coupled with an NOE between the C3-methyl protons and the axial proton at C2, would suggest a trans relationship.
Based on synthetic accessibility, a trans configuration of the C3-methyl and the C4-bipiperidine group is often favored. This would be confirmed by a large axial-axial coupling between H3 and H4 and NOE correlations consistent with this arrangement.
Conclusion
The structural elucidation of 1',3'-Dimethyl-1,4'-bipiperidine-4-carboxylic acid is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. High-resolution mass spectrometry provides the molecular formula, FT-IR identifies the key functional groups, and a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) unambiguously determines the atomic connectivity. Finally, NOESY/ROESY experiments and the analysis of proton coupling constants establish the relative stereochemistry. This self-validating workflow ensures a high degree of confidence in the final structural assignment, a critical requirement for advancing a compound in the drug development pipeline.
References
- Piperidine in Medicinal Chemistry: "The medicinal chemistry of piperidine-containing compounds." Journal of Medicinal Chemistry.
- Zwitterionic Amino Acids: "Vibrational Spectra of Zwitterionic Amino Acids." Journal of Physical Chemistry A.
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2D NMR for Structure Elucidation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Conformational Analysis of Piperidines: Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
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Piperidine Derivatives in Pharmaceuticals: A review on the pharmacological significance of piperidine and its derivatives. International Journal of Novel Research and Development. [Link][1]
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FT-IR of Carboxylic Acids: "IR Spectroscopy Tutorial: Carboxylic Acids." University of Calgary. [Link][4]
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Mass Spectrometry of Piperidine Derivatives: "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." ResearchGate. [Link][6]
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Conformational Analysis of Piperidines via NMR: "Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations." Indian Academy of Sciences. [Link][7]
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Biological Activity of Piperidine Derivatives: "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." PubMed Central. [Link][2]
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2D NMR Spectroscopy Applications: "Structure Elucidation by NMR." ETH Zurich. [Link][5]
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